1,2,4,5-Tetrachlorobenzene
Overview
Description
1,2,4,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid that has been used in various industrial applications, particularly in the production of pesticides .
Mechanism of Action
Target of Action
1,2,4,5-Tetrachlorobenzene is primarily used as an intermediate or building block in the production of pesticides, specifically trichlorophenols . It interacts with various enzymes and proteins involved in these biochemical processes.
Mode of Action
The compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . It was once used as intermediates in the production of pesticides . .
Biochemical Pathways
Aerobic microbial degradation of this compound has been reported in a few strains, including Pseudomonas sp. PS14, Cupriavidus sp. PS12, and Rhodococcus sp. strain MS11 . The enzyme responsible for initiating the pathway is the broad range chlorobenzene dioxygenase, a Class IIB dioxygenase that contains a reductase, a ferredoxin, and a catalytic terminal dioxygenase composed of a large α-subunit and a small β-subunit with an (αβ) n configuration . This enzyme activates its substrates by catalyzing the introduction of two atoms of molecular oxygen into the aromatic ring .
Result of Action
Exposure to this compound can cause irritation to the eyes and skin, affect the ability to breathe, and impact the mucous membranes . In addition, laboratory animals exposed to this compound experienced lesions, or changes to the liver and kidney .
Action Environment
At 20°C, this compound is a solid with very low volatility and solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in the soil, it volatilizes and dissolves very slowly . Environmental factors such as temperature, pH, and the presence of organic matter can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes
Cellular Effects
Exposure to 1,2,4,5-Tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe . It can also affect the mucous membranes . In addition, laboratory animals exposed to this compound experienced lesions, or changes to the liver and kidney .
Molecular Mechanism
It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes
Temporal Effects in Laboratory Settings
It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes
Dosage Effects in Animal Models
Dose-related increases in the frequency and severity of kidney lesions for male rats were observed at this compound dose levels of 5.0 ppm and greater . The severity of effects was considered significant only at the 50 and 500 ppm levels because of a high incidence of mild kidney lesions in the controls .
Metabolic Pathways
It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes
Transport and Distribution
In the dissolved phase, this compound can reach the water table or drain into a waterway where it will be diluted before partially volatilizing . Fragments of this compound can also be carried into a waterway and deposited at the bottom where they will dissolve very slowly .
Subcellular Localization
It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes
Preparation Methods
1,2,4,5-Tetrachlorobenzene can be synthesized through several methods:
Electrophilic Halogenation: This method involves the halogenation of benzene or chlorobenzenes using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride.
Industrial Production: Industrially, this compound is produced by the chlorination of 1,2,4-trichlorobenzene in the presence of a catalytic amount of a Lewis acid.
Chemical Reactions Analysis
1,2,4,5-Tetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Major Products: The substitution reactions typically yield products where chlorine atoms are replaced by other functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
1,2,4,5-Tetrachlorobenzene has several applications in scientific research:
Environmental Studies: It is used to study the environmental behavior of persistent organic pollutants, such as hexachlorobutadiene.
Industrial Applications: Historically, it was used as an intermediate in the production of pesticides, specifically trichlorophenols.
Material Science: It is used as a high melting diluent in the eutectic crystallization of pseudo binary systems of polyethylene and high melting diluents.
Comparison with Similar Compounds
1,2,4,5-Tetrachlorobenzene can be compared with other chlorinated benzenes:
1,2,3,4-Tetrachlorobenzene: This isomer has chlorine atoms at different positions, leading to different chemical properties and reactivity.
1,2,3,5-Tetrachlorobenzene: Another isomer with a unique arrangement of chlorine atoms, affecting its chemical behavior.
Tetrabromobenzene and Tetraiodobenzene: These compounds have bromine or iodine atoms instead of chlorine, resulting in different reactivity and applications.
This compound stands out due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and industrial applications.
Properties
IUPAC Name |
1,2,4,5-tetrachlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKHLUZVFWLAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Record name | 1,2,4,5-TETRACHLOROBENZENE | |
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Record name | 1,2,4,5-TETRACHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID7024320 | |
Record name | 1,2,4,5-Tetrachlorobenzene | |
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Molecular Weight |
215.9 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,2,4,5-tetrachlorobenzene appears as odorless white flakes or chunky solid. (NTP, 1992), Colorless needles with a strong, unpleasant odor; [HSDB], COLOURLESS CRYSTALS. | |
Record name | 1,2,4,5-TETRACHLOROBENZENE | |
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Boiling Point |
464 to 475 °F at 760 mmHg (NTP, 1992), 244.5 °C, 243-246 °C | |
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Flash Point |
311 °F (NTP, 1992), 311 °F (155 °C) (closed cup), 155 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; soluble in ether and benzene, In water, 0.595 mg/l at 25 °C., Solubility in water, mg/l at 25 °C: 2.16 | |
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Density |
1.858 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.833 kg/l, Heat of fusion: 112.2 J/g; heat capacity for liquid: 1.142 J/g; critical density: 0.475 kg/l, 1.83 g/cm³ | |
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Vapor Density |
7.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.4 (air=1), Relative vapor density (air = 1): 7.4 | |
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Vapor Pressure |
less than 0.1 mmHg at 77 °F ; 40 mmHg at 295 °F (NTP, 1992), 0.0054 [mmHg], 0.0054 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.7 | |
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Color/Form |
COLORLESS SUBLIMABLE NEEDLES | |
CAS No. |
95-94-3, 12408-10-5, 63697-22-3 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N27529KGH | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2,4,5-TETRACHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4,5-TETRACHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
280 to 284 °F (NTP, 1992), 139.5 °C, 139-140 °C | |
Record name | 1,2,4,5-TETRACHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16243 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,4,5-TETRACHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4,5-TETRACHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,4,5-Tetrachlorobenzene?
A1: The molecular formula of this compound is C6H2Cl4, and its molecular weight is 215.89 g/mol.
Q2: How can Raman and infrared spectroscopy be used to characterize this compound?
A2: Raman and infrared spectroscopy provide valuable information about the vibrational modes of this compound. These techniques allow researchers to identify specific functional groups and analyze the molecule's structure. [, ] For instance, Raman spectroscopy can be used to study the pressure effects on the vibrational frequencies of the molecule in its crystalline form. []
Q3: Does this compound exhibit any phase transitions?
A3: Yes, this compound undergoes a phase transition from a monoclinic structure at high temperatures (P21/a) to a triclinic structure (P1) at lower temperatures, around 188 K. This transition has been investigated using techniques like 35Cl nuclear quadrupole resonance. [, ]
Q4: How does the presence of dissolved organic matter (DOM) influence the sorption and desorption of this compound onto surfaces like wood char?
A4: The type and concentration of DOM significantly influence the sorption and desorption behavior of this compound. For example, humic acid enhances sorption capacity and desorption hysteresis, while peptone and L-malic acid reduce sorption and increase reversibility. []
Q5: How does the grain size of sediment affect the sorption and desorption of this compound?
A5: Sediment grain size impacts the type of natural organic matter (NOM) present, influencing sorption/desorption behavior. Larger grain sizes with coaly, condensed NOM exhibit higher sorption nonlinearity, affinity, and hysteresis compared to finer sediments with less condensed NOM. []
Q6: What is the role of natural organic matter (NOM) in the desorption kinetics of this compound from sediments?
A6: The type of NOM in sediment significantly affects the desorption rates of this compound. Sediments with less condensed NOM exhibit faster desorption rates, suggesting that the degree of NOM condensation influences the compound's release. []
Q7: Can this compound be biodegraded?
A7: Yes, microbial degradation of this compound has been observed. Studies have shown that anaerobic sewage sludge can dechlorinate the compound to tri- and dichlorobenzenes. [] Additionally, bacterial strains like Pseudomonas sp. and Dehalobacter sp. have been isolated and are capable of utilizing this compound as a sole carbon and energy source. [, ]
Q8: How do environmental factors like temperature affect the bioavailability of this compound?
A8: Temperature plays a crucial role in the desorption kinetics of this compound from sediments. Increased temperatures significantly enhance desorption rates, potentially facilitating bioremediation strategies for aged contaminants. []
Q9: How is this compound metabolized in rats?
A9: In rats, this compound is primarily metabolized into 2,3,5,6-tetrachlorophenol, along with smaller amounts of tetrachloroquinol and a trichlorophenol. The metabolic pathway differs from other isomers like 1,2,3,4-TCB and 1,2,3,5-TCB. []
Q10: What are the long-term toxicological effects of this compound in dogs?
A10: A two-year study in dogs fed this compound showed minimal toxicological effects. While transient elevations in serum alkaline phosphatase activity and total bilirubin levels were observed, these parameters returned to normal after cessation of exposure. No significant histopathological changes were observed. []
Q11: Does exposure to this compound affect oxygen uptake in rainbow trout during exercise?
A11: Studies on rainbow trout indicate that environmental concentrations of this compound do not significantly affect oxygen uptake during rest or exercise. Additionally, the compound's accumulation in the body does not seem to impair maximal aerobic swimming velocity. []
Q12: What analytical methods are employed for the detection and quantification of this compound?
A12: Various analytical techniques are used to characterize and quantify this compound, including gas chromatography coupled with mass spectrometry (GC/MS) for identification and quantification in environmental samples. [, ]
Q13: What is the impact of suspended solids on the bioavailability of this compound to aquatic organisms?
A13: Studies suggest that suspended solids do not have a clear impact on the bioavailability of this compound to aquatic organisms like Daphnia magna and Pimephales promelas. The bioavailability of the compound appears to be primarily determined by its concentration in the aqueous phase. []
Q14: Can this compound be catalytically converted to less harmful substances?
A14: Yes, research indicates that using palladium and rhodium catalysts can convert this compound to cyclohexane in water/ethanol mixtures. This finding holds promise for developing environmentally friendly remediation technologies for contaminated soils. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.